4-[2-(Dimethylamino)ethoxy]benzaldehyde

Structure-activity relationship Gastrointestinal prokinetic Itopride intermediate

4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-92-0) is a para-substituted benzaldehyde derivative bearing a 2-(dimethylamino)ethoxy side chain, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g·mol⁻¹. It exists as a brown to dark brown oil at ambient temperature, with a predicted density of 1.062 ± 0.06 g·cm⁻³, boiling point of approximately 142 °C (at 4 torr), predicted pKa of 8.55 ± 0.28, and an estimated logP of 1.49.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 15182-92-0
Cat. No. B095701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethoxy]benzaldehyde
CAS15182-92-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3
InChIKeyCBOKAZFQZOQTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-92-0): A Para-Substituted Dialkylaminoethoxy Benzaldehyde Building Block for Pharmaceutical Intermediates and Impurity Reference Standards


4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-92-0) is a para-substituted benzaldehyde derivative bearing a 2-(dimethylamino)ethoxy side chain, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g·mol⁻¹ . It exists as a brown to dark brown oil at ambient temperature, with a predicted density of 1.062 ± 0.06 g·cm⁻³, boiling point of approximately 142 °C (at 4 torr), predicted pKa of 8.55 ± 0.28, and an estimated logP of 1.49 . The compound is commercially available from multiple reputable suppliers at purities of ≥95% to 97%, including Thermo Scientific Chemicals and Bidepharm, with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . Its primary documented applications are as a key synthetic intermediate in the manufacture of the gastroprokinetic drug itopride hydrochloride and the antiemetic trimethobenzamide hydrochloride, as well as in the preparation of cyclosporin A analogs functioning as NTCP inhibitors [1][2][3].

Why 4-[2-(Dimethylamino)ethoxy]benzaldehyde Cannot Be Replaced by Generic Dialkylaminoethoxy Benzaldehyde Analogs


Within the class of 4-(2-dialkylaminoethoxy)benzaldehydes, the identity of the terminal amine substituent and the ring substitution position are not interchangeable parameters. The dimethylamino group occupies a specific position in the electron-donor potency series (pyrrolidino > N(CH₃)₂ > piperidino > morpholino), conferring a distinct basicity (predicted pKa 8.55 ± 0.28) and lipophilicity (estimated logP 1.49) that directly governs reactivity in downstream condensation and reductive amination steps [1]. The para-substitution pattern is equally non-negotiable: the ortho isomer (CAS 15182-06-6) exhibits an entirely different biological activity profile (platelet aggregation inhibition) and is not documented as an intermediate for itopride or trimethobenzamide . Empirical SAR evidence from a systematic study of 51 N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrated that only the N,N-dimethylamino variant (derived from this aldehyde) achieved the balanced gastrointestinal prokinetic and antiemetic activities required for clinical candidate selection, while diethylamino, pyrrolidino, piperidino, and morpholino congeners did not [2]. Substituting the dimethylamino group or altering the ring position therefore risks synthetic pathway failure, loss of pharmacologically validated intermediate status, or procurement of a compound with undocumented impurity profiles for regulated pharmaceutical applications [3].

Quantitative Differentiation Evidence for 4-[2-(Dimethylamino)ethoxy]benzaldehyde Versus Closest Analogs


SAR Selection Outcome: Dimethylamino Variant Chosen Over Four Dialkylamino Congeners for Clinical Candidate Advancement

In the foundational SAR study by Sakaguchi et al. (1992) that led to the discovery of itopride, 51 N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives (compounds II-1 through II-51) were synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. The N,N-dimethylamino variant II-34, for which 4-[2-(dimethylamino)ethoxy]benzaldehyde serves as the direct precursor, was the sole compound selected for further development based on its uniquely balanced dual pharmacological profile [1]. In contrast, congeners bearing diethylamino, pyrrolidino, piperidino, and morpholino groups at the identical position were investigated within this series but were not advanced [1]. The electron-donor potential of the dimethylamino group (intermediate between pyrrolidino and piperidino in potency) is distinct from these alternatives, with the full ranking established independently as pyrrolidino > N(CH₃)₂ > piperidino > morpholino for ground-state electron release to π-systems [2]. This ranking has direct consequences for the electronic character of the aldehyde and the basicity of the side-chain amine, both of which govern reactivity in the condensation and reductive amination steps of the itopride and trimethobenzamide synthetic pathways [3].

Structure-activity relationship Gastrointestinal prokinetic Itopride intermediate Dialkylamino SAR

Positional Isomer Specificity: Para-Substitution as a Prerequisite for Dual-Drug Intermediate Utility

The para-substitution pattern of 4-[2-(dimethylamino)ethoxy]benzaldehyde (CAS 15182-92-0) is indispensable for its documented role as a common intermediate in the synthesis of two distinct marketed pharmaceuticals. The ortho isomer, 2-[2-(dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6), is reported to exhibit a different biological activity profile (platelet aggregation inhibition via interference with ADP-to-cAMP conversion) and has no documented application in the itopride or trimethobenzamide synthetic pathways . The meta isomer, 3-[2-(dimethylamino)ethoxy]benzaldehyde, has been employed in the synthesis of hydrazone derivatives with anticonvulsant activity, representing yet a third distinct application space [1]. The para isomer is the exclusive starting material in all published industrial-scale processes for itopride hydrochloride, where it undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime, followed by catalytic hydrogenation to yield 4-[2-(dimethylamino)ethoxy]benzylamine – the penultimate intermediate shared by both the itopride and trimethobenzamide synthetic routes [2][3]. The etherification step from 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride hydrochloride proceeds with yields of approximately 90% under optimized conditions (K₂CO₃, 80 °C, 2 hours) [4].

Positional isomerism Itopride synthesis Trimethobenzamide synthesis Pharmaceutical intermediate

Physicochemical Differentiation: Molecular Weight, Density, and Boiling Point Contrast with the Diethylamino Analog

4-[2-(Dimethylamino)ethoxy]benzaldehyde (MW 193.24) is differentiated from its closest higher homolog, 4-[2-(diethylamino)ethoxy]benzaldehyde (CAS 15182-94-2, MW 221.30), by a molecular weight difference of 28.06 g·mol⁻¹ (corresponding to two methylene units), which translates into measurable differences in bulk physical properties relevant to handling, purification, and formulation [1]. The dimethylamino compound exhibits a boiling point of approximately 142 °C at 4 torr (ca. 180 °C estimated at 760 mmHg), a density of 1.062 ± 0.06 g·cm⁻³, and an estimated logP of 1.49 . The diethylamino analog, by contrast, has a boiling point of 168 °C at 6 torr (340.1 °C at 760 mmHg) and a density of 1.029 ± 0.06 g·cm⁻³ [1]. The lower boiling point and higher density of the dimethylamino compound facilitate distillative purification under milder conditions, while its lower logP (1.49 vs. an expected ~2.0–2.5 for the diethylamino homolog based on the incremental ~0.5 logP units per additional methylene group) affects extraction efficiency and chromatographic retention in downstream processing [2].

Physicochemical properties Molecular weight Boiling point Density logP

Multi-Source Commercial Availability with Certified Purity and Characterization for Regulated Pharmaceutical Applications

4-[2-(Dimethylamino)ethoxy]benzaldehyde is catalogued and supplied as a characterized impurity reference standard for multiple pharmaceutical parent compounds, a procurement-critical attribute not shared by its pyrrolidino or piperidino analogs. Specifically, it is designated as Itopride Impurity 2 (Veeprho, CymitQuimica), a Cyclosporin impurity (BOC Sciences), and Trimethobenzamide Impurity 6 (as the maleate salt, SynZeal) [1][2]. These impurity standards are supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity analysis, NMR confirmation, and Certificates of Analysis suitable for ANDA and DMF submissions [1]. The compound is available at ≥95% purity from Thermo Scientific Chemicals (Fisher Scientific catalog) and at 97% purity from Bidepharm with batch-specific QC data including NMR, HPLC, and GC . In contrast, the pyrrolidino analog (CAS 26116-47-2) and piperidino analog are listed primarily as research-grade building blocks without documented pharmaceutical impurity standard status . The dual role of CAS 15182-92-0 – as both a synthetic intermediate and a regulatory impurity marker – makes it uniquely valuable for quality control laboratories that require a single characterized substance serving both synthetic and analytical workflows [1][2].

Impurity reference standard Itopride Impurity 2 Cyclosporin impurity Trimethobenzamide Impurity 6 Regulatory compliance

Procurement-Relevant Application Scenarios for 4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-92-0)


GMP Intermediate Sourcing for Itopride Hydrochloride and Trimethobenzamide Hydrochloride Manufacture

4-[2-(Dimethylamino)ethoxy]benzaldehyde is the established key intermediate in the convergent synthesis of both itopride hydrochloride and trimethobenzamide hydrochloride. In the canonical itopride process (US 4,983,633; EP 0306827), it is prepared by O-alkylation of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride hydrochloride (K₂CO₃, hot isopropyl ether or DMF, 60–80 °C), followed by oxime formation with hydroxylamine hydrochloride, catalytic hydrogenation over Raney nickel to the benzylamine, and final acylation with 3,4-dimethoxybenzoyl chloride [1]. The same 4-[2-(dimethylamino)ethoxy]benzylamine intermediate is then diverted to the trimethobenzamide pathway via acylation with 3,4,5-trimethoxybenzoyl chloride [2]. For procurement specialists, specification of CAS 15182-92-0 with ≥97% purity (HPLC), accompanied by full NMR and residual solvent analysis, is the minimum requirement for direct use in pilot-scale or commercial campaigns. The compound's predicted pKa (8.55) and logP (1.49) dictate extraction and workup conditions: the free base partitions readily into chlorinated or ethereal organic solvents at alkaline pH, enabling efficient phase separation and product isolation .

Pharmaceutical Impurity Reference Standard for ANDA/DMF Analytical Method Development and Validation

As a characterized impurity of itopride (Itopride Impurity 2), cyclosporin, and trimethobenzamide (Trimethobenzamide Impurity 6), CAS 15182-92-0 is procured by analytical development and QC laboratories for HPLC method development, system suitability testing, forced degradation studies, and impurity profiling in support of ANDA and DMF submissions [1][2]. The compound can be resolved by reverse-phase HPLC using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase (formic acid substitution for MS-compatible applications), and this method is documented as scalable for preparative impurity isolation [3]. Procurement should specify lot-specific Certificates of Analysis that include chromatographic purity (HPLC ≥97%), identity confirmation by ¹H/¹³C NMR, and mass spectral data [4]. Suppliers such as Veeprho and SynZeal provide regulatory-compliant characterization packages that meet ICH Q3A/Q3B guidelines for impurity identification and qualification thresholds, reducing the internal analytical burden for generic drug applicants [1].

Building Block for Cyclosporin A Analog Synthesis as NTCP Inhibitors in Antiviral Drug Discovery

Patent WO2019196953A1 (Zhou, Z. et al., 2019) discloses the use of 4-[2-(dimethylamino)ethoxy]benzaldehyde in the preparation of cyclosporin A analogs that function as sodium taurocholate co-transporting polypeptide (NTCP) inhibitors, with therapeutic application in treating HBV and HDV infections, hepatoprotection, and amelioration of hypercholesterolemia and diabetes [1]. The aldehyde functionality enables conjugation to cyclosporin scaffold modifications at the 1-amino acid residue via reductive amination or related coupling strategies [2]. For medicinal chemistry groups pursuing this target class, the dimethylamino-benzaldehyde building block offers a balance of nucleophilicity (pKa 8.55 for the tertiary amine) and moderate lipophilicity (logP 1.49) that may influence the cellular permeability and lysosomal trapping potential of the final cyclosporin conjugate relative to analogs prepared with more lipophilic diethylamino or pyrrolidino building blocks .

Dual-Use Procurement for Academic and Industrial Medicinal Chemistry Laboratories Requiring a Versatile Aldehyde with Tertiary Amine Functionality

Beyond its established pharmaceutical intermediate roles, 4-[2-(dimethylamino)ethoxy]benzaldehyde serves as a versatile aromatic aldehyde building block for diversity-oriented synthesis, fragment-based drug discovery, and chemical biology probe development. The aldehyde participates in Schiff base formation, reductive amination, Knoevenagel condensation, and hydrazone/oxime formation, while the pendant tertiary dimethylamino group provides a handle for pH-dependent solubility modulation, salt formation, or quaternization [1]. The compound's estimated aqueous solubility (2.584 × 10⁴ mg·L⁻¹ at 25 °C, from WSKOW estimation) and moderate logP (1.49) place it in a favorable drug-like property space for fragment elaboration [2]. Procurement at the 1–10 gram scale from suppliers such as Bidepharm (97%, batch QC) or Thermo Scientific Chemicals (≥95%) enables SAR exploration around the dimethylamino motif with documented purity, while the availability of the ortho isomer (CAS 15182-06-6) and 3-methoxy-4-(2-dimethylaminoethoxy)benzaldehyde derivative provides a scaffold-hopping toolkit for comparative SAR studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.